5-((2S)(2-Piperidyl))-2-methoxypyridine
Overview
Description
5-((2S)(2-Piperidyl))-2-methoxypyridine is an organic compound that features a piperidine ring attached to a methoxypyridine moiety
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been reported to exhibit a variety of pharmacological activities
Biochemical Pathways
It’s known that piperidine derivatives can be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
It’s known that the pharmacokinetics of piperidine derivatives can exhibit marked individual variability . This variability can impact the bioavailability of the compound and therefore dosage must be titrated for optimal therapeutic effect with minimal toxicity .
Result of Action
Piperidine derivatives have been reported to exhibit a variety of pharmacological activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
It’s known that the pharmacodynamics and toxicological effects of piperidine derivatives can be influenced by factors such as co-consumption of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2S)(2-Piperidyl))-2-methoxypyridine typically involves the formation of the piperidine ring followed by its attachment to the methoxypyridine moiety. One common method involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((2S)(2-Piperidyl))-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium in ethanol or catalytic hydrogenation using molybdenum disulfide.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2S)(2-Piperidyl))-2-methoxypyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, lacking the piperidine ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
5-((2S)(2-Piperidyl))-2-methoxypyridine is unique due to its combination of a piperidine ring and a methoxypyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-5-[(2S)-piperidin-2-yl]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSASQDMBLQNN-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@H]2CCCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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